3'-Acetyl-N-methyl-P-toluenesulfonanilide
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Overview
Description
N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dimethyl-benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. In anticancer applications, it may induce apoptosis in cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Comparison: N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the acetyl group and the dimethyl-benzenesulfonamide moiety can influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
5394-49-0 |
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Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-16(10-8-12)21(19,20)17(3)15-6-4-5-14(11-15)13(2)18/h4-11H,1-3H3 |
InChI Key |
NGQLIMCNYHEETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
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